molecular formula C11H12BrFO3 B14037462 Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Cat. No.: B14037462
M. Wt: 291.11 g/mol
InChI Key: YMUWKMUHCDEBJY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is an organic compound with the molecular formula C11H12BrFO3 and a molecular weight of 291.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoate core. It is commonly used in various chemical synthesis processes due to its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate typically involves the esterification of 3-bromo-5-fluoro-2-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the protein structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity. The combination of bromine, fluorine, and isopropoxy groups allows for versatile chemical transformations and applications in various fields of research and industry .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

methyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12BrFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3

InChI Key

YMUWKMUHCDEBJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)C(=O)OC

Origin of Product

United States

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